molecular formula C12H15ClN2O B2412355 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one CAS No. 926187-94-2

2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one

Cat. No. B2412355
CAS RN: 926187-94-2
M. Wt: 238.72
InChI Key: XMSQPRRJHDDJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one, also known as 2CPP, is a synthetic derivative of the psychoactive drug phencyclidine (PCP). 2CPP is a phenylpiperazine derivative that has been studied for its potential therapeutic effects and has been found to have a wide range of pharmacological activities. It has been used in scientific research for its ability to act as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, an important target for many neurological conditions. 2CPP has also been studied for its ability to modulate the activity of the serotonin transporter, a target for antidepressants.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one, focusing on six unique applications:

Pharmaceutical Development

2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one is widely used in the development of pharmaceutical compounds. Its structure serves as a core for synthesizing various drugs, particularly those targeting the central nervous system. This compound is a key intermediate in the synthesis of antipsychotic and antidepressant medications, leveraging its ability to interact with serotonin and dopamine receptors .

Neurochemical Research

In neurochemical research, this compound is utilized to study the mechanisms of neurotransmitter release and reuptake. Its interaction with neurotransmitter receptors makes it a valuable tool for investigating the pathways involved in mood regulation, cognitive function, and neurodegenerative diseases. Researchers use it to understand better how drugs can modulate these pathways to treat conditions like depression and schizophrenia .

Chemical Biology

2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one is employed in chemical biology to explore the interactions between small molecules and biological macromolecules. It helps in identifying potential binding sites and understanding the molecular basis of drug action. This application is crucial for the rational design of new therapeutic agents and for elucidating the biological roles of various proteins .

Medicinal Chemistry

In medicinal chemistry, this compound is used to design and synthesize new chemical entities with potential therapeutic effects. Its versatile structure allows for modifications that can enhance the efficacy, selectivity, and safety of new drugs. Researchers focus on optimizing its pharmacokinetic and pharmacodynamic properties to develop more effective treatments for various diseases .

Toxicological Studies

Toxicologists use 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one to assess the safety and potential side effects of new drugs. By studying its metabolism and interaction with biological systems, they can predict adverse reactions and establish safe dosage levels. This compound helps in understanding the toxicological profiles of related substances and in developing safer pharmaceuticals .

Synthetic Organic Chemistry

This compound is a valuable intermediate in synthetic organic chemistry. It is used to construct more complex molecules through various chemical reactions, such as alkylation, acylation, and cyclization. Its reactivity and stability make it an ideal building block for synthesizing a wide range of organic compounds, including those with potential pharmaceutical applications .

properties

IUPAC Name

2-(4-chlorophenyl)-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSQPRRJHDDJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one

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